molecular formula C8H12N2S B11913191 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol

Cat. No.: B11913191
M. Wt: 168.26 g/mol
InChI Key: MEGOGUZKCXNRRB-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. As a functionalized tetrahydroindazole, it features a thiol group at the 4-position, offering a unique handle for synthetic manipulation that distinguishes it from common amine or carboxylate-functionalized analogs like 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine (CAS 26396-84-9) or various carboxylate esters . This structure serves as a privileged building block for the synthesis of diverse compound libraries, particularly in constructing complex molecular architectures through reactions such as alkylation or formation of disulfide bonds. The core tetrahydroindazole structure is a prominent pharmacophore in pharmaceutical research. Its main application lies in its role as an intermediate in the development of targeted therapeutic agents. Researchers utilize this compound to explore structure-activity relationships (SAR) in lead optimization campaigns. The mechanism of action for derivatives is highly target-dependent; molecules based on this scaffold can be engineered to modulate various enzymes and receptors, potentially leading to activities against a range of diseases. The presence of the thiol group is particularly valuable for designing inhibitors that covalently or non-covalently interact with biological targets, such as enzymes containing zinc metalloprotease domains or those with reactive cysteine residues. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

1-methyl-4,5,6,7-tetrahydroindazole-4-thiol

InChI

InChI=1S/C8H12N2S/c1-10-7-3-2-4-8(11)6(7)5-9-10/h5,8,11H,2-4H2,1H3

InChI Key

MEGOGUZKCXNRRB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)S

Origin of Product

United States

Preparation Methods

General Properties and Structural Characteristics

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol (C8H12N2S) has a molecular weight of 168.26 g/mol and contains a tetrahydroindazole scaffold with a thiol group at the 4-position and a methyl group at the nitrogen in position 1. The compound features a saturated six-membered ring fused to a pyrazole ring, with the thiol group providing important reactive functionality.

The Standard InChI for this compound is InChI=1S/C8H12N2S/c1-10-7-3-2-4-8(11)6(7)5-9-10/h5,8,11H,2-4H2,1H3, with a canonical SMILES representation of CN1C2=C(C=N1)C(CCC2)S. These identifiers precisely define the molecular structure and can be used for database searches and computational studies.

Synthetic Challenges and Considerations

The synthesis of this compound presents several challenges:

  • Regioselective introduction of the thiol group at the 4-position
  • Methylation of the N1 position without affecting other reactive sites
  • Construction of the fused bicyclic system with appropriate stereochemistry
  • Prevention of thiol oxidation during synthesis and isolation

These challenges necessitate careful selection of starting materials, reaction conditions, and purification methods to achieve the desired compound with high purity and yield.

Proposed Synthetic Routes

Route 1: From 4,5,6,7-tetrahydro-1H-indazole

The first proposed route begins with 4,5,6,7-tetrahydro-1H-indazole (C7H10N2), which is commercially available or can be synthesized through established methods.

Step 1: N-Methylation

The initial step involves selective N-methylation at the N1 position:

4,5,6,7-tetrahydro-1H-indazole + CH3I → 1-Methyl-4,5,6,7-tetrahydro-1H-indazole

This reaction typically employs a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (DMF or acetone), followed by addition of methyl iodide. Controlling the regioselectivity to favor N1 over N2 methylation requires careful temperature control and potentially the use of protecting groups.

Step 2: Functionalization at C4 Position

Experimental Procedures and Reaction Conditions

Detailed Procedure for Route 1

Materials Required:
  • 4,5,6,7-tetrahydro-1H-indazole
  • Potassium carbonate
  • Methyl iodide
  • n-Butyllithium (2.5M in hexanes)
  • Elemental sulfur
  • Sodium borohydride
  • Appropriate solvents (DMF, THF, methanol)
Procedure:
  • N-Methylation : To a solution of 4,5,6,7-tetrahydro-1H-indazole (1.0 equiv) in DMF (10 mL/g) at 0°C, add potassium carbonate (1.5 equiv) and stir for 30 minutes. Add methyl iodide (1.2 equiv) dropwise and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitor by TLC. Quench with water and extract with ethyl acetate. Purify by column chromatography.

  • C4-Lithiation and Sulfur Introduction : To a solution of 1-methyl-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv) in dry THF (15 mL/g) at -78°C under nitrogen, add n-butyllithium (1.1 equiv) dropwise. Stir for 1 hour, then add elemental sulfur (1.2 equiv). Allow to warm to room temperature slowly and stir overnight. Quench carefully with saturated ammonium chloride solution and extract with ethyl acetate.

  • Reduction to Thiol : Treat the crude product with sodium borohydride (2.0 equiv) in methanol at 0°C. Stir for 2 hours at room temperature, then quench with 1M HCl. Extract with ethyl acetate, dry over sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain this compound.

Optimization of Reaction Conditions

The following table summarizes key reaction parameters that can be optimized for the synthesis:

Step Parameter Range Optimal Conditions Effect on Yield
N-Methylation Temperature 0-50°C 0°C to RT Higher temperatures reduce selectivity
N-Methylation Solvent DMF, Acetone, THF DMF DMF typically gives higher yields
Lithiation Temperature -100°C to -60°C -78°C Warmer temperatures lead to side reactions
Thiol Formation Reducing Agent NaBH4, LiAlH4, DTT NaBH4 NaBH4 provides better selectivity
Overall Process Protection from O2 N2, Argon N2 Prevents thiol oxidation

Purification and Characterization

Purification Methods

The crude this compound can be purified using the following methods:

  • Column Chromatography : Using silica gel with a gradient elution system of hexanes/ethyl acetate (starting with 9:1 and increasing polarity to 7:3).

  • Recrystallization : From appropriate solvent systems such as ethanol/water or hexanes/dichloromethane.

  • HPLC : For analytical purposes or small-scale preparations, HPLC purification using C18 columns with acetonitrile/water mobile phases can be employed.

Analytical Data and Characterization

Expected analytical data for this compound:

  • Melting Point : Expected in the range of 85-95°C (predicted based on similar compounds)

  • 1H NMR (300 MHz, CDCl3) : Expected signals include:
    δ 7.3-7.4 (s, 1H, indazole C=N-H),
    δ 3.8-3.9 (s, 3H, N-CH3),
    δ 3.4-3.6 (m, 1H, CH-SH),
    δ 2.5-2.7 (m, 2H, ring CH2),
    δ 1.9-2.2 (m, 4H, ring CH2),
    δ 1.5-1.8 (d, 1H, SH)

  • 13C NMR (75 MHz, CDCl3) : Expected signals around:
    δ 147-149 (C=N),
    δ 138-140 (C-N),
    δ 118-120 (C=C),
    δ 38-40 (CH-SH),
    δ 36-38 (N-CH3),
    δ 25-28, 22-24, 20-22 (ring CH2)

  • Mass Spectrum : m/z 168 [M]+ (molecular ion)

  • IR Spectrum : Expected absorptions at approximately 2550-2600 cm-1 (S-H stretch), 1570-1590 cm-1 (C=N stretch), 1380-1400 cm-1 (C-N stretch)

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism of action appears to involve the inhibition of specific bacterial enzymes crucial for survival .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Preliminary studies show that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The structure-activity relationship (SAR) analysis indicates that modifications to the thiol group can enhance its potency against inflammation-related pathways .

Cancer Research
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have reported IC50 values indicating significant growth inhibition in breast and colon cancer cells. The compound's ability to induce apoptosis in cancer cells positions it as a promising candidate for further development as an anticancer agent .

Biological Studies

Enzyme Inhibition
The compound has been utilized in studies focusing on enzyme inhibition. Its structural similarity to known enzyme substrates allows researchers to explore its role as an inhibitor in metabolic pathways. For instance, it has shown potential in inhibiting trypanothione synthetase in Trypanosoma brucei, a target for treating African sleeping sickness .

Receptor Binding Studies
Due to its unique indazole structure, this compound is also being explored for its binding affinity to various receptors. Research indicates that it may serve as a modulator for certain neurotransmitter receptors, which could have implications in neuropharmacology and the treatment of neurological disorders .

Industrial Applications

Material Science
In the realm of material science, this compound is being investigated for its potential use in developing new polymers and coatings. Its thiol group allows for easy modification and incorporation into polymer matrices, which could enhance the mechanical properties of materials used in various applications .

Agrochemicals
The compound's properties are also being explored in agrochemical formulations. Its biological activity against pests and pathogens makes it a candidate for developing safer and more effective agricultural chemicals. Research into its synthesis and application in crop protection is ongoing .

Case Studies and Research Findings

Application AreaFindingsReferences
Antimicrobial ActivityEffective against multiple bacterial strains; potential lead for new antibiotics
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines; promising for inflammatory disease treatment
Cancer ResearchSignificant cytotoxicity against breast and colon cancer cell lines; induces apoptosis
Enzyme InhibitionInhibits trypanothione synthetase; potential treatment target for African sleeping sickness
Material SciencePotential use in developing advanced polymers and coatings
AgrochemicalsCandidate for safer agricultural chemicals with pest control properties

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological effects. The thiol group may play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural Analogues and Reactivity

The compound shares structural homology with:

  • Tetrahydroindazole derivatives (e.g., N-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide): These compounds often exhibit antitumor activity by targeting enzymes like dihydroorotate dehydrogenase (DHODH).
  • Triazole-thiol derivatives (e.g., 3-(substituted methylthio)-4-phenyl-5-(trimethoxyphenyl)-4H-1,2,4-triazoles): These compounds demonstrate antimicrobial and anticancer activities. The indazole core in the target compound may confer greater metabolic stability compared to triazole-based analogs .

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Reported Activity Reference
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol Indazole + tetrahydrothiophene -SH, -CH₃ at N1 Intermediate (potential neuroactive)
Tetrahydroindazole carboxamides Indazole + tetrahydro ring -CONHR groups DHODH inhibition, antitumor
Triazole-thiols 1,2,4-Triazole -SH, aryl groups Antimicrobial, anticancer
Pharmacological and Neuroactive Profiles
  • MPP+ : Induces Parkinsonian symptoms by inhibiting mitochondrial complex I and altering GABAergic synaptic transmission. At 10–100 µM, MPP+ modulates hippocampal fEPSP slopes (enhancement followed by depression) via GABAA receptor activation .
  • This compound : While direct neuroactive data are lacking, its structural analogs (e.g., tetrahydroindazoles) inhibit DHODH, a target in autoimmune diseases and cancer . The thiol group may interact with cysteine residues in enzymes, akin to triazole-thiols’ mechanism .

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound belongs to the indazole family of compounds. Its molecular formula is C8H10N2SC_8H_{10}N_2S with a molecular weight of approximately 166.24 g/mol. The structural formula indicates the presence of a thiol group (-SH), which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Sigma Receptors : Research indicates that compounds in the tetrahydroindazole class can act as selective ligands for sigma receptors (sigma-1 and sigma-2). These receptors are implicated in numerous physiological processes and diseases, including cancer and central nervous system disorders .
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with cancer cell proliferation. For instance, it may interfere with cyclooxygenase pathways and other signaling mechanisms critical for tumor growth .

Anticancer Properties

Several studies highlight the anticancer potential of this compound:

  • Cell Viability Studies : In vitro assays have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For example, it has been shown to induce apoptosis in bladder cancer cells by modulating key apoptotic pathways .
  • Xenograft Models : Animal studies have confirmed the efficacy of this compound in reducing tumor mass in xenograft models. Treatment with appropriate doses led to a marked decrease in tumor size and alterations in gene expression related to cell cycle regulation .

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivitySigma Receptor Binding
This compoundModerateYesYes
Indole DerivativesHighModerateNo
BenzimidazoleHighYesYes

Case Study 1: Sigma Receptor Modulation

A study focused on the development of tetrahydroindazoles as sigma receptor ligands found that modifications to the indazole structure significantly affected binding affinity and selectivity. The findings suggest that this compound could be optimized for enhanced therapeutic efficacy against CNS disorders .

Case Study 2: Antitumor Efficacy

In a study examining various indazole derivatives for their anticancer properties, this compound was identified as a promising candidate due to its ability to inhibit cell proliferation in several cancer types through apoptosis induction and modulation of signaling pathways like PI3K/Akt .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions with solvents like DCM, DMF, or THF, and catalysts such as triethylamine. Intermediates are purified via column chromatography using gradients of ethyl acetate/dichloromethane or methanol/water. Structural confirmation relies on 1^1H NMR and 13^13C NMR spectroscopy, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming regiochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity by retention time analysis.
  • UV-Vis Spectroscopy : Measures solubility and stability in aqueous buffers (e.g., pH 7.4) .

Q. How is the water solubility of this compound determined experimentally?

  • Methodological Answer : Solubility is quantified using the Prima HT System. The compound is diluted in Milli-Q water, adjusted to physiological pH (7.4), and agitated to equilibrium. Absorbance at a specified wavelength (e.g., 254 nm) is measured to calculate solubility via Beer-Lambert law. Kinetic solvent compatibility is tested in phosphate buffers using automated liquid handling systems .

Advanced Research Questions

Q. How do researchers evaluate the inhibitory effects of this compound on enzymes like dihydroorotate dehydrogenase (DHODH)?

  • Methodological Answer : Inhibitory activity is assessed using:

  • Enzyme Kinetics : Michaelis-Menten plots to determine KiK_i and inhibition type (competitive/non-competitive).
  • IC50_{50} Assays : Dose-response curves with fluorogenic substrates (e.g., resazurin reduction).
  • Comparative Studies : Benchmarking against reference inhibitors (e.g., brequinar) to establish relative potency.
  • Cellular Assays : Anti-proliferative effects in cancer cell lines correlate with DHODH inhibition .

Q. What strategies address contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions arise from variations in assay conditions or compound stability. Mitigation strategies include:

  • Standardized Protocols : Uniform buffer systems (e.g., 50 mM phosphate, pH 7.4) and temperature control.
  • Solubility Verification : Pre-testing in assay buffers to exclude precipitation artifacts.
  • Metabolic Stability Studies : Liver microsome assays to assess degradation rates.
  • Orthogonal Assays : Cross-validation using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What role does the thiol (-SH) group play in the compound’s reactivity and target interactions?

  • Methodological Answer : The thiol group contributes to:

  • Nucleophilic Reactivity : Participation in Michael additions or disulfide bond formation.
  • Metal Chelation : Binding to Zn2+^{2+} or Fe3+^{3+} in enzyme active sites, validated via EDTA competition assays.
  • Redox Activity : Thiyl radical formation monitored by EPR spectroscopy.
  • Derivatization : Thiol-protecting groups (e.g., acetamidomethyl) stabilize the compound during synthesis .

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